Cas no 377083-98-2 (3-(4-chloro-2-fluoro-phenyl)-propionic acid ethyl ester)

3-(4-Chloro-2-fluorophenyl)propionic acid ethyl ester is a fluorinated aromatic ester with applications in pharmaceutical and agrochemical synthesis. Its structure, featuring a chloro-fluoro-substituted phenyl ring and an ethyl ester group, provides versatility as an intermediate in the preparation of bioactive compounds. The electron-withdrawing substituents enhance reactivity in nucleophilic substitution and coupling reactions, making it valuable for constructing complex molecules. The ethyl ester moiety offers stability while allowing straightforward hydrolysis or transesterification for further derivatization. This compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial processes. Its synthetic utility is particularly notable in the development of fluorinated active ingredients.
3-(4-chloro-2-fluoro-phenyl)-propionic acid ethyl ester structure
377083-98-2 structure
Product Name:3-(4-chloro-2-fluoro-phenyl)-propionic acid ethyl ester
CAS No:377083-98-2
MF:C11H12ClFO2
MW:230.663186073303
CID:922553
PubChem ID:10911392
Update Time:2025-06-13

3-(4-chloro-2-fluoro-phenyl)-propionic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chloro-2-fluoro-phenyl)-propionic acid ethyl ester
    • LogP
    • Ethyl 3-(4-chloro-2-fluorophenyl)propanoate
    • DTXSID80448108
    • Ethyl 3-(4'-chloro-2'-fluorophenyl)propionate
    • SCHEMBL8361248
    • AKOS017553655
    • DB-261704
    • 377083-98-2
    • Inchi: 1S/C11H12ClFO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3,5,7H,2,4,6H2,1H3
    • InChI Key: FREXNMLSVAPYAA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)F)CCC(=O)OCC

Computed Properties

  • Exact Mass: 230.05106
  • Monoisotopic Mass: 230.0509855g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

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Additional information on 3-(4-chloro-2-fluoro-phenyl)-propionic acid ethyl ester

3-(4-Chloro-2-Fluoro-Phenyl)-Propionic Acid Ethyl Ester (CAS No. 377083-98-2): A Structurally Diverse Intermediate in Modern Medicinal Chemistry

The compound 3-(4-chloro-2-fluoro-phenyl)-propionic acid ethyl ester, identified by CAS registry number 377083-98-2, represents a critical synthetic intermediate in the design of bioactive molecules. Its unique structural features—combining a substituted phenyl ring with a propionate ester group—position it as a versatile building block for modulating pharmacokinetic properties and biological activity. Recent advancements in medicinal chemistry have highlighted its utility in developing novel therapeutics targeting oncology, neurodegenerative disorders, and inflammatory conditions.

Structurally, the 4-chloro and 2-fluoro substituents on the phenyl ring create an electron-withdrawing pattern that enhances metabolic stability while maintaining lipophilicity. This balance is critical for optimizing drug-like properties such as plasma protein binding and blood-brain barrier penetration. The propionic acid ethyl ester moiety further contributes to solubility profiles, enabling formulation flexibility across oral and injectable delivery systems. Computational studies published in the Journal of Medicinal Chemistry (2023) demonstrated that this scaffold exhibits favorable ADME characteristics when incorporated into kinase inhibitor frameworks.

In drug discovery pipelines, this compound has emerged as a key component in designing multitarget ligands. A 2024 study in Nature Communications revealed that derivatives synthesized from this intermediate showed selective inhibition of CDK8/19 kinases—a promising therapeutic angle for treating triple-negative breast cancer. The chlorofluorinated aromatic system was found to form critical π-stacking interactions with the kinase's ATP-binding pocket, while the propionate ester provided necessary conformational rigidity.

Synthetic chemists have developed scalable routes leveraging microwave-assisted protocols to access this intermediate efficiently. A green chemistry approach reported in ACS Sustainable Chemistry & Engineering (Q1 2024) achieved >95% yield using solvent-free conditions with solid-supported catalysts. This method reduces waste by 65% compared to traditional Friedel-Crafts acylation strategies, aligning with current industry sustainability goals.

Clinical translation studies indicate potential applications beyond oncology. Preclinical data from the University of Basel (published July 2024) demonstrated that analogs incorporating this core structure modulate microglial activation in Alzheimer's disease models. The fluorine substitution at position 2 was shown to enhance BBB permeability by 18-fold compared to non-fluorinated precursors, overcoming a major hurdle in neurotherapeutic development.

In enzymology research, this compound serves as an ideal probe molecule for studying carboxylesterase activity profiles. A collaborative study between Pfizer and MIT (Biochemical Journal, March 2024) used labeled derivatives to map substrate specificity patterns across human carboxylesterase isoforms, providing actionable insights for predicting drug metabolism pathways early in development.

Recent advances in computational modeling have unlocked new design paradigms using this scaffold. Machine learning algorithms trained on >15,000 analog structures predicted that substituting the ethoxy group with trifluoromethyl ketone moieties could generate irreversible inhibitors of SARS-CoV-2 proteases—a hypothesis validated experimentally with IC50 values below 1 nM reported at the ACS Spring 2024 conference.

The compound's structural versatility also extends to material science applications. Researchers at Stanford demonstrated its utility as a monomer for synthesizing stimuli-responsive hydrogels exhibiting pH-dependent swelling behavior—a breakthrough for targeted drug delivery systems requiring environmental responsiveness.

Safety assessments conducted under OECD guidelines confirmed its favorable toxicity profile when administered subcutaneously at therapeutic doses (LD50 >5 g/kg). Chronic exposure studies over 90 days showed no significant organ toxicity or mutagenic effects according to assays compliant with ICH S9 guidelines.

Ongoing investigations are exploring its role in developing PROTAC-based therapies by linking it to E3 ligase-recruiting moieties via click chemistry approaches. Preliminary data presented at the European Peptide Society meeting suggest improved cellular uptake compared to traditional linkers when using this intermediate's propionate handle.

This multifunctional intermediate continues to drive innovation across diverse therapeutic areas through strategic functionalization strategies and advanced synthetic methodologies. Its unique combination of structural features positions it as an indispensable tool for addressing unmet medical needs while advancing sustainable pharmaceutical manufacturing practices.

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